4-Bromo-3,6-dihydro-2H-thiopyran
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Overview
Description
4-Bromo-3,6-dihydro-2H-thiopyran is a chemical compound with the CAS Number: 1255574-60-7 . It has a molecular weight of 179.08 . The IUPAC name for this compound is 4-bromo-3,6-dihydro-2H-thiopyran . It is in a liquid physical form .
Synthesis Analysis
The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran involves bromination . The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Molecular Structure Analysis
The InChI code for 4-Bromo-3,6-dihydro-2H-thiopyran is 1S/C5H7BrS/c6-5-1-3-7-4-2-5/h1H,2-4H2 . The key for this InChI code is OPHPCGQRHLCGSW-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Physical And Chemical Properties Analysis
4-Bromo-3,6-dihydro-2H-thiopyran has a molecular weight of 179.08 . It is in a liquid physical form .Scientific Research Applications
Bromination of 3,4-dihydro-2H-thiopyran derivatives
- Summary of the Application: The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles . This process is of interest due to the biological activity of these compounds .
- Methods of Application or Experimental Procedures: The bromination of imide 1a with Br2 at room temperature led to the formation of monobromide 2a in 64% yield (when the reaction was carried out in CH2Cl2) and 77% (in AcOH) . In the reaction of N-bromosuccinimide in CH2Cl2 with imide 1а at 0°С, a more complex mixture of products is formed, from which bromide 2а can be isolated in 30% yield .
- Results or Outcomes: The structure of compound 2а was unambiguously established based on the NMR spectra . The bromination of anhydride 1b with Br2 solution in CH2Cl2 at room temperature proceeds similarly to the formation of monobromo derivative 2b .
Application of 3,4-Dihydro-2H-pyran
- Summary of the Application: 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
- Results or Outcomes: The outcomes of these reactions are the formation of tetrahydropyranylated products and tetrahydropyran derivatives .
Application of 3,4-Dihydro-2H-pyran
- Summary of the Application: 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
- Results or Outcomes: The outcomes of these reactions are the formation of tetrahydropyranylated products and tetrahydropyran derivatives .
Safety And Hazards
The safety information for 4-Bromo-3,6-dihydro-2H-thiopyran includes several hazard statements such as H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-thiopyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrS/c6-5-1-3-7-4-2-5/h1H,2-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPCGQRHLCGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682107 |
Source
|
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,6-dihydro-2H-thiopyran | |
CAS RN |
1255574-60-7 |
Source
|
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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